molecular formula C19H15N3O B8197639 (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No. B8197639
M. Wt: 301.3 g/mol
InChI Key: QYXGHXWEYNBAAR-SFHVURJKSA-N
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Description

(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrocatalysis of CO2 Reduction: Re(pyridine-oxazoline)(CO)3Cl complexes, which are related to the compound , have been found to electrocatalyze the reduction of CO2 efficiently in certain solvents like acetonitrile (J. Nganga et al., 2017).

  • Reactions with Nitrite Oxides: 2-Phenyl-4, 5-dihydrooxazole, a compound structurally similar to the one mentioned, reacts with benzonitrile N-oxide to form specific cycloadducts and open-chain products (P. Kennewell et al., 1994).

  • Synthesis of Triazole-Substituted Ligands: Azidobipyridyl ruthenium complexes, which are derivatives of bipyridin-oxazoline compounds, are used for synthesizing triazole-substituted ligands in chemical research (Baljinder S. Uppal et al., 2013).

  • Asymmetric Epoxidation of Olefins: Ruthenium complexes containing pyridine-2,6-dicarboxylate exhibit high catalytic activity in asymmetric epoxidation processes using H2O2 (M. Tse et al., 2006).

  • Applications in Solar and Photosynthesis Cells: Rhenium complexes with derivatives of bpy-R2 can be used as metal-organic chromophores in solar cells and photosynthesis applications (M. Braumüller et al., 2016).

  • Organic Chemistry Studies: Gold(III) pyridinyl-oxazoline cationic complexes are significant for structural and chemical studies in organic chemistry (M. Cinellu et al., 2009).

  • Antioxidant and Antimicrobial Activities: Some synthesized compounds related to 4,5-dihydrooxazole show antioxidant and antimicrobial properties (A. R. Saundane et al., 2016).

  • Photophysical Properties: Rh(III) complexes with pyridyl triazole ligands, a derivative of the mentioned compound, have specific absorption and emission properties, useful in various chemical analyses (H. Burke et al., 2004).

properties

IUPAC Name

(4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGHXWEYNBAAR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
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(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
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(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
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(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 5
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(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 6
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

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